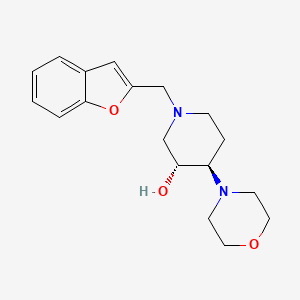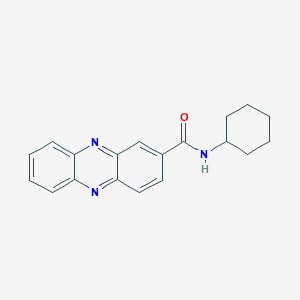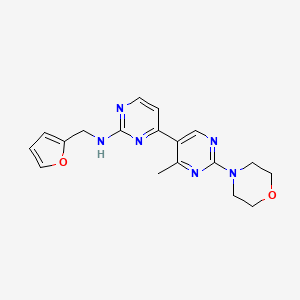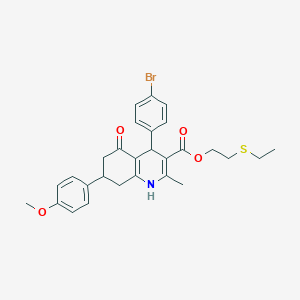
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol, also known as BPMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. Its unique structure and mechanism of action have made it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol acts as a partial agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This unique mechanism of action allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol also increases dopamine release in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, decrease the likelihood of relapse, and increase dopamine release in the brain. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its unique mechanism of action, which allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. However, one of the limitations of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its relatively low potency compared to other opioid receptor modulators.
Direcciones Futuras
There are a number of future directions for research on (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol. One area of interest is in the development of more potent analogs with improved therapeutic potential. Another area of research is in the investigation of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol and its potential applications in the treatment of other diseases.
Métodos De Síntesis
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of 1-benzofuran-2-carboxylic acid with morpholine and piperidine. The resulting intermediate is then reduced with a chiral reducing agent to yield the final product, (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol.
Aplicaciones Científicas De Investigación
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of opioid addiction. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to reduce the rewarding effects of opioids and decrease the likelihood of relapse in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
IUPAC Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-13-19(6-5-16(17)20-7-9-22-10-8-20)12-15-11-14-3-1-2-4-18(14)23-15/h1-4,11,16-17,21H,5-10,12-13H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUYWLEUXGPHH-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5121016.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5121020.png)
![methyl N-[3-(4-methoxyphenoxy)propanoyl]-2-methylalaninate](/img/structure/B5121030.png)
![7,9-bis(4-methoxyphenyl)-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B5121033.png)
![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)

![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B5121042.png)


![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)

![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)
